molecular formula C20H22N4OS B5429991 5-{[3-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-2-(2-thienyl)pyrimidine

5-{[3-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-2-(2-thienyl)pyrimidine

Cat. No. B5429991
M. Wt: 366.5 g/mol
InChI Key: GOKJEFCFUFYQOR-UHFFFAOYSA-N
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Description

5-{[3-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-2-(2-thienyl)pyrimidine, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This molecule belongs to the class of pyrimidine derivatives, which have been extensively studied for their potential therapeutic applications. TAK-659 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of lymphoma, leukemia, and other hematologic malignancies.

Scientific Research Applications

5-{[3-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-2-(2-thienyl)pyrimidine has been extensively studied for its potential therapeutic applications in the treatment of cancer. It has shown promising results in preclinical studies for the treatment of lymphoma, leukemia, and other hematologic malignancies. This compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the B-cell receptor (BCR) signaling pathway, which is essential for the survival and growth of cancer cells. This compound has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as rituximab and venetoclax.

Mechanism of Action

5-{[3-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-2-(2-thienyl)pyrimidine inhibits the B-cell receptor (BCR) signaling pathway by targeting Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the activation of this pathway. BTK plays a crucial role in the survival and growth of cancer cells by promoting the activation of various downstream signaling pathways, such as the PI3K/Akt and NF-κB pathways. This compound binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking the activation of downstream signaling pathways and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by inhibiting the BCR signaling pathway. It has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as rituximab and venetoclax. This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound has also been shown to have a good safety profile, with no significant adverse effects observed in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-{[3-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-2-(2-thienyl)pyrimidine is its ability to selectively target the BCR signaling pathway, which is essential for the survival and growth of cancer cells. This compound has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as rituximab and venetoclax. However, one of the main limitations of this compound is its specificity for BTK, which may limit its efficacy in certain types of cancer. This compound may also have limited efficacy in cancers that do not rely on the BCR signaling pathway for their survival and growth.

Future Directions

There are several future directions for the development and application of 5-{[3-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-2-(2-thienyl)pyrimidine. One potential direction is the combination of this compound with other targeted therapies, such as PI3K inhibitors or NF-κB inhibitors, to enhance its anti-tumor activity. Another potential direction is the development of this compound as a monotherapy for the treatment of other types of cancer, such as solid tumors. Additionally, the identification of biomarkers that can predict response to this compound may help to identify patients who are most likely to benefit from this therapy. Finally, the development of more potent and selective BTK inhibitors may help to overcome some of the limitations of this compound and improve its efficacy in the treatment of cancer.

Synthesis Methods

The synthesis of 5-{[3-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-2-(2-thienyl)pyrimidine involves the reaction of 2-(2-thienyl)pyrimidine-4-carboxylic acid with 3-(2-pyridinylmethoxy)-1-piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.

properties

IUPAC Name

5-[[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methyl]-2-thiophen-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c1-2-8-21-17(5-1)15-25-18-6-3-9-24(14-18)13-16-11-22-20(23-12-16)19-7-4-10-26-19/h1-2,4-5,7-8,10-12,18H,3,6,9,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKJEFCFUFYQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN=C(N=C2)C3=CC=CS3)OCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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